molecular formula C14H12Cl2O2 B10840596 2-(2,4-Dichlorophenoxy)-5-ethylphenol

2-(2,4-Dichlorophenoxy)-5-ethylphenol

Cat. No.: B10840596
M. Wt: 283.1 g/mol
InChI Key: UUSUFMSMUYHSBH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-5-ethylphenol is a synthetic phenolic compound characterized by a dichlorophenoxy group at position 2 and an ethyl substituent at position 5 of the phenol ring. Its molecular formula is C₁₄H₁₁Cl₂O₂, with a molecular weight of 291.14 g/mol.

Properties

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-5-ethylphenol

InChI

InChI=1S/C14H12Cl2O2/c1-2-9-3-5-14(12(17)7-9)18-13-6-4-10(15)8-11(13)16/h3-8,17H,2H2,1H3

InChI Key

UUSUFMSMUYHSBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound shares a core 2-(2,4-dichlorophenoxy)phenol backbone with several derivatives, differing in substituents at position 3. Key analogues include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
2-(2,4-Dichlorophenoxy)-5-ethylphenol Ethyl (-CH₂CH₃) C₁₄H₁₁Cl₂O₂ 291.14 Not explicitly stated; inferred herbicide/antimicrobial potential
JPJ 2-Phenylethyl (-CH₂CH₂C₆H₅) C₂₀H₁₆Cl₂O₂ 365.25 Studied for InhA enzyme inhibition (Mycobacterium tuberculosis)
8PC Pyridin-2-ylmethyl (-CH₂C₅H₄N) C₁₈H₁₂Cl₂N₂O₂ 365.21 Inhibitor of NADH-dependent enoyl-ACP reductase
JPL Cyclohexa-1,5-dienylmethyl C₁₉H₁₆Cl₂O₂ 353.24 Molecular dynamics studies targeting InhA
2,4-Dichlorophenoxyacetic Acid (2,4-D) Acetic acid (-CH₂COOH) C₈H₆Cl₂O₃ 221.04 Broad-spectrum herbicide; carcinogenicity concerns

Key Structural and Functional Differences

  • Substituent Effects: Ethyl group (target compound): Smaller and less sterically hindered than JPJ’s phenylethyl or JPL’s cyclohexadienylmethyl groups. This may enhance membrane permeability but reduce target-binding affinity compared to bulkier analogues . Acetic acid (2,4-D): Ionizable carboxyl group enhances water solubility and systemic herbicidal activity but increases environmental persistence and carcinogenic risk .
  • Biological Activity: JPJ and 8PC demonstrate potent inhibition of InhA, a key enzyme in mycobacterial fatty acid biosynthesis, with IC₅₀ values in the µM range . 2,4-D is a classic auxin mimic, inducing uncontrolled growth in broadleaf plants, but its carcinogenicity (linked to lung cancer in animals) limits its use . The ethyl group in the target compound may offer intermediate lipophilicity, balancing bioavailability and metabolic stability compared to polar (2,4-D) or highly hydrophobic (JPJ) analogues.
  • Toxicity and Safety: 2,4-D is classified as a carcinogen (IARC Group 2B) and reproductive hazard .

Research Findings and Implications

Enzyme Inhibition and Drug Development

  • JPJ and 8PC exhibit strong binding to InhA due to their extended aromatic/hydrophobic substituents, as shown in molecular dynamics simulations .

Herbicidal Activity

  • 2,4-D remains a benchmark herbicide, but its environmental and health risks drive demand for safer alternatives. The ethylphenol derivative’s reduced ionizability may decrease soil persistence, though efficacy studies are needed .

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